molecular formula C19H15F3N4O2 B2733963 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide CAS No. 1795195-07-1

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide

Katalognummer B2733963
CAS-Nummer: 1795195-07-1
Molekulargewicht: 388.35
InChI-Schlüssel: YURZBKPOTMWYTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C19H15F3N4O2 and its molecular weight is 388.35. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Genetics Approach to Drug Discovery

The application of chemical genetics in drug discovery, specifically through the identification of small molecules that induce apoptosis, highlights the relevance of compounds including N-phenyl nicotinamides and related structures. These compounds have been instrumental in identifying potential anticancer agents and their molecular targets, underscoring their significance in therapeutic research. The study conducted by Cai, Drewe, and Kasibhatla (2006) outlines this approach, demonstrating the potential of such compounds in anticancer drug research, from drug discovery to understanding signaling pathways and identifying druggable targets (Cai, Drewe, & Kasibhatla, 2006).

Antimicrobial and Antitubercular Activity

Nicotinamide derivatives, including those structurally related to the specified compound, have shown significant antimicrobial and antitubercular activities. For instance, Patel, Shaikh, and their team have synthesized new 4-Thiazolidinones of Nicotinic Acid and evaluated their biological activity, finding some compounds comparable with standard drugs against various bacteria and fungi (Patel & Shaikh, 2010). This suggests that similar nicotinamide derivatives could be explored for their antimicrobial properties.

Corrosion Inhibition

Nicotinamide derivatives have been explored for their corrosion inhibition effects, demonstrating the chemical versatility and application potential beyond biomedical research. Chakravarthy, Mohana, and Kumar's study on the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel in hydrochloric acid solution illustrates the application of these compounds in industrial chemistry, offering insights into their potential as corrosion inhibitors (Chakravarthy, Mohana, & Kumar, 2014).

Therapeutic Potential and Clinical Care

Exploring the therapeutic potential of nicotinamide and its derivatives in clinical care, research by Maiese et al. highlights the cytoprotective properties of nicotinamide against various diseases. The study elaborates on how nicotinamide influences oxidative stress and modulates cellular survival and death pathways, suggesting its broad therapeutic potential across multiple disease entities (Maiese, Chong, Hou, & Shang, 2009).

Structure-Activity Relationship in Drug Design

The study of structure-activity relationships (SAR) for inhibitors of Nicotinamide N-Methyltransferase (NNMT) by Neelakantan et al. provides a framework for understanding how modifications to nicotinamide derivatives can influence their biological activity. This research is pivotal in guiding the design of new drugs for treating metabolic and chronic diseases characterized by abnormal NNMT activity (Neelakantan, Wang, Vance, Hommel, McHardy, & Watowich, 2017).

Eigenschaften

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2/c20-19(21,22)15-8-7-13(10-23-15)18(27)24-14-4-2-1-3-12(14)9-16-25-17(26-28-16)11-5-6-11/h1-4,7-8,10-11H,5-6,9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURZBKPOTMWYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.